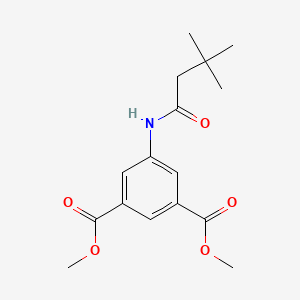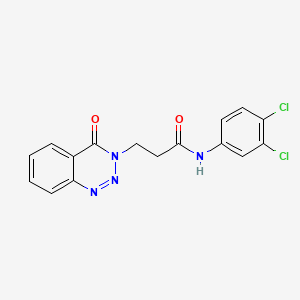![molecular formula C24H27N3O3 B11158573 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone](/img/structure/B11158573.png)
3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound includes a quinazolinone core fused with a morpholine ring and a phenyl group, making it a unique and potentially valuable compound for various scientific applications.
Vorbereitungsmethoden
The synthesis of 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Introduction of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, where the phenylmorpholine is reacted with the intermediate compound.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving recrystallization or chromatography techniques.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with altered biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazolinone core, enhancing its chemical diversity.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures with potential biological activities.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions are often quinazolinone derivatives with modified functional groups and enhanced biological properties.
Wissenschaftliche Forschungsanwendungen
3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including :
Biology: It serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and receptors involved in various biological processes, such as:
Enzyme Inhibition: It inhibits enzymes like kinases and proteases, disrupting cellular signaling and metabolic pathways.
Receptor Binding: The compound binds to receptors such as G-protein-coupled receptors (GPCRs) and ion channels, modulating their activity and affecting cellular responses.
Pathway Modulation: By targeting specific pathways, the compound can induce apoptosis in cancer cells, inhibit microbial growth, and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone can be compared with other similar quinazolinone derivatives, highlighting its uniqueness :
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione: This compound has a similar quinazolinone core but with a trifluoromethylphenyl group, exhibiting different biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: This derivative has a bromophenyl group, showing potent α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: This compound has a chlorophenyl group, also exhibiting α-glucosidase inhibitory activity.
Eigenschaften
Molekularformel |
C24H27N3O3 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
3-[6-oxo-6-(2-phenylmorpholin-4-yl)hexyl]quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O3/c28-23(26-15-16-30-22(17-26)19-9-3-1-4-10-19)13-5-2-8-14-27-18-25-21-12-7-6-11-20(21)24(27)29/h1,3-4,6-7,9-12,18,22H,2,5,8,13-17H2 |
InChI-Schlüssel |
RFFLEWVFQHCLQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


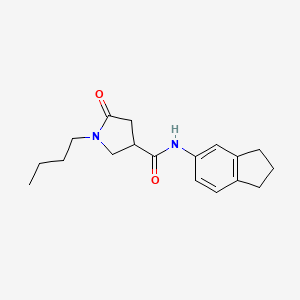
![ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11158499.png)
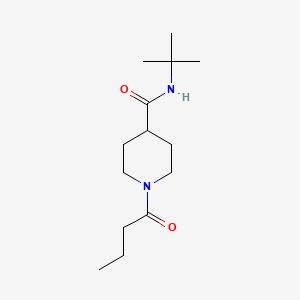
![7-methyl-9-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158514.png)

![ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11158532.png)
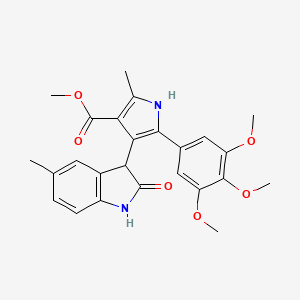
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine](/img/structure/B11158549.png)
![(2R)-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11158550.png)
![2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid](/img/structure/B11158558.png)
